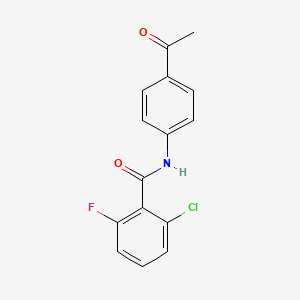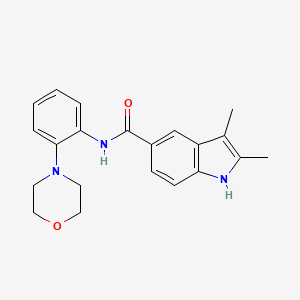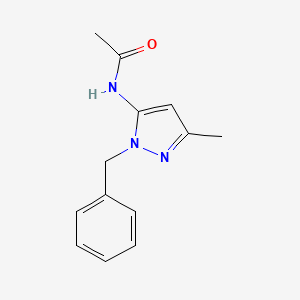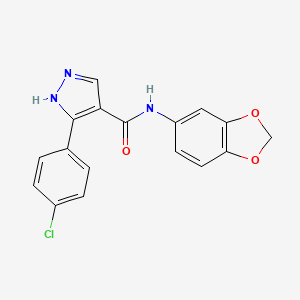![molecular formula C19H27N5O B7476633 2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK. This compound has been the subject of extensive scientific research due to its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mécanisme D'action
TAK-659 is a selective inhibitor of BTK, a protein kinase that plays a crucial role in B cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-proliferative effects on B cells, both in vitro and in vivo. In addition, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of many autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects. In addition, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, TAK-659 has some limitations in laboratory experiments, including its relatively low solubility in water and its potential for non-specific protein binding.
Orientations Futures
The potential therapeutic applications of TAK-659 are vast, and ongoing research is focused on exploring its efficacy in various diseases. Some future directions for research include investigating the combination of TAK-659 with other targeted therapies, exploring its potential in solid tumors, and identifying biomarkers that could predict response to TAK-659 treatment. Additionally, further optimization of the synthesis method could improve the yield and purity of TAK-659, making it more accessible for research and clinical applications.
Conclusion:
TAK-659 is a promising therapeutic agent with potential applications in various diseases. Its selective inhibition of BTK and potent anti-proliferative and anti-inflammatory effects make it an attractive candidate for further research and development. Ongoing studies will continue to explore the potential of TAK-659 as a targeted therapy for cancer, autoimmune disorders, and inflammatory conditions.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 1-methylimidazole with 1-bromo-4-(2,4,6-trimethylphenyl)piperazine to form the intermediate compound, which is then treated with acetic anhydride to yield the final product. This process has been optimized to produce high yields of pure TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied as a potential therapeutic agent in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell receptor signaling, which plays a critical role in the development and progression of many B cell malignancies.
Propriétés
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14-11-15(2)18(16(3)12-14)21-17(25)13-23-7-9-24(10-8-23)19-20-5-6-22(19)4/h5-6,11-12H,7-10,13H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJFMJARUCQRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)

![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)


![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)

